molecular formula C24H20ClN3O4 B11310196 2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11310196
M. Wt: 449.9 g/mol
InChI Key: NVZCRYYUBPUDEM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, a methoxyphenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its combination of a chloro-methylphenoxy group, a methoxyphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-15-13-20(11-12-21(15)25)31-14-22(29)26-18-7-3-17(4-8-18)24-27-23(28-32-24)16-5-9-19(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

NVZCRYYUBPUDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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